Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry
Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry
An In-Depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione
The benzoxazole nucleus is a cornerstone heterocyclic motif in medicinal chemistry, recognized for its planar, rigid structure and its presence in a multitude of pharmacologically active agents.[1][2] These compounds exhibit a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic incorporation of a trifluoromethyl (-CF₃) group and a thione (C=S) functionality onto this scaffold, as seen in 5-(Trifluoromethyl)benzoxazole-2(3H)-thione, creates a molecule of significant interest for drug discovery and development.
The -CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4] The benzoxazole-2(3H)-thione moiety is not merely a structural component; it is a versatile reactive handle. It exists in a dynamic equilibrium with its thiol tautomer, providing multiple sites for chemical modification and acting as an effective metal-coordinating ligand.[5][6] This guide offers a comprehensive technical overview of the synthesis, properties, reactivity, and potential applications of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione for researchers and scientists in the field.
Core Chemical and Physical Properties
5-(Trifluoromethyl)benzoxazole-2(3H)-thione is a fluorinated heterocyclic compound whose properties are defined by the interplay of its aromatic core, the electron-withdrawing trifluoromethyl group, and the reactive thione functionality.
Thione-Thiol Tautomerism
A critical feature of this molecule is its existence as a mixture of two tautomeric forms in equilibrium: the thione form and the thiol form. This equilibrium is fundamental to its reactivity, influencing its nucleophilic and coordination properties.[6]
Caption: Thione-thiol tautomerism of the title compound.
Physicochemical Data
The key identifying and physical properties of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione are summarized below.
| Property | Value | Source |
| CAS Number | 13451-80-4 | [7][8] |
| Molecular Formula | C₈H₄F₃NOS | [7][8] |
| Molecular Weight | 219.18 g/mol | [7][8] |
| Appearance | Off-white to light yellow powder (predicted) | - |
| Purity | ≥95% (typical commercial grade) | [8] |
| Melting Point | Not publicly available | - |
| Boiling Point | Not publicly available | - |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | - |
Synthesis and Mechanistic Insights
The most direct and established route for synthesizing benzoxazole-2(3H)-thiones is the cyclocondensation of the corresponding 2-aminophenol with a one-carbon thiocarbonyl source.[1] For the title compound, this involves the reaction of 2-amino-4-(trifluoromethyl)phenol with carbon disulfide (CS₂).
Synthetic Workflow
The synthesis is typically a two-step, one-pot process. The causality behind this workflow is rooted in fundamental organic reaction mechanisms:
-
Nucleophilic Attack: 2-amino-4-(trifluoromethyl)phenol possesses two nucleophilic sites: the amino group (-NH₂) and the phenolic hydroxyl group (-OH). In the presence of a strong base like potassium hydroxide (KOH), the hydroxyl group is deprotonated to form a more potent phenoxide nucleophile. This phenoxide, along with the amine, attacks the electrophilic carbon of carbon disulfide.[9]
-
Intramolecular Cyclization & Tautomerization: The resulting dithiocarbamate intermediate undergoes an intramolecular cyclization, eliminating a molecule of water (or H₂S, depending on the exact mechanism and workup) to form the stable benzoxazole ring system. Acidification of the reaction mixture protonates the intermediate salt and facilitates the final cyclization and establishment of the thione-thiol equilibrium.
Caption: General workflow for the synthesis of the title compound.
A detailed, step-by-step experimental protocol for this synthesis is provided in Section 6.
Spectroscopic Profile
-
¹H NMR: The spectrum would be dominated by signals in the aromatic region (approx. δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. Due to the substitution pattern, complex splitting (doublets, doublet of doublets) would be expected. A broad, exchangeable singlet corresponding to the N-H proton would be observed, typically downfield (>10 ppm).
-
¹³C NMR: Key signals would include the thiocarbonyl carbon (C=S) around δ 170-185 ppm, the carbon of the trifluoromethyl group (CF₃) as a quartet due to C-F coupling, and several signals for the aromatic carbons.
-
¹⁹F NMR: A sharp singlet would be expected for the three equivalent fluorine atoms of the -CF₃ group.
-
FT-IR (cm⁻¹): Characteristic absorption bands would include N-H stretching (approx. 3100-3300), C=S stretching (approx. 1200-1300), and strong C-F stretching bands (approx. 1100-1350).
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be observed at m/z 219. Fragmentation may involve the loss of sulfur or the trifluoromethyl group.[10]
Chemical Reactivity: A Tale of Two Tautomers
The reactivity of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione is governed by its thione-thiol tautomerism, providing two primary nucleophilic centers: the sulfur atom (in the thiol form) and the nitrogen atom (in the thione form).[6]
-
S-Alkylation and S-Acylation: The sulfur atom of the thiol tautomer is a soft nucleophile and readily reacts with electrophiles like alkyl halides (e.g., methyl iodide, benzyl bromide) or acyl halides in the presence of a mild base. This S-functionalization is often the kinetically preferred pathway and is a key strategy for building more complex derivatives.[6]
-
N-Alkylation and N-Acylation: The nitrogen atom can also act as a nucleophile, particularly with hard electrophiles or under conditions that favor the thione tautomer. Competition between N- and S-alkylation is common, and reaction conditions (solvent, base, temperature) can be tuned to favor one over the other.
-
Coordination Chemistry: As an ambidentate ligand, it can coordinate with transition metal ions. Spectroscopic studies on the parent benzoxazole-2-thione show that it typically acts as a monodentate ligand, bonding through the nitrogen atom to form tetrahedral complexes with metals like Cobalt(II) and Nickel(II).[5] The exocyclic sulfur and ring oxygen are generally not involved in coordination.[6]
Caption: Key reactivity pathways of the title compound.
Applications in Medicinal Chemistry and Drug Discovery
The unique combination of the benzoxazole core and the trifluoromethyl group makes this molecule a highly attractive scaffold for developing novel therapeutic agents.
-
Anticancer Potential: The overexpression of Glutathione S-transferase P1-1 (GST P1-1) is a known mechanism of resistance to chemotherapy in many tumors. Benzoxazole derivatives bearing a trifluoromethylphenyl group have been specifically designed and synthesized as potent inhibitors of human GST P1-1, demonstrating their potential to overcome cancer drug resistance.[4] The title compound is a direct precursor or analogue for such inhibitors.
-
Antimicrobial and Antifungal Activity: The 2-mercaptobenzoxazole moiety is structurally related to 2-mercaptobenzothiazole, a class of compounds known for a wide spectrum of antimicrobial and antifungal activities.[11][12] This suggests a high probability that 5-(Trifluoromethyl)benzoxazole-2(3H)-thione and its derivatives could serve as leads for new anti-infective agents.
-
CNS and Receptor-Targeted Agents: The benzoxazole scaffold is present in compounds designed as 5-HT₃ receptor antagonists, which have applications in treating conditions like irritable bowel syndrome.[13] The drug-like properties imparted by the -CF₃ group make this scaffold suitable for optimization against various CNS targets.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis of 5-(Trifluoromethyl)benzoxazole-2(3H)-thione from 2-amino-4-(trifluoromethyl)phenol.
Causality Statement: This procedure utilizes a strong base (KOH) to generate a nucleophilic phenoxide/amine which attacks carbon disulfide. The subsequent intramolecular condensation is driven by the formation of the stable aromatic benzoxazole ring system upon acidification. Ethanol serves as a suitable solvent for the reactants and the intermediate salt.
Materials:
-
2-Amino-4-(trifluoromethyl)phenol (1.0 eq)[14]
-
Potassium Hydroxide (KOH) (1.2 eq)
-
Carbon Disulfide (CS₂) (1.5 eq)
-
Ethanol, 95%
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and fume hood.
Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Carbon disulfide is highly volatile, flammable, and toxic. Avoid inhalation and contact with skin.
-
Potassium hydroxide and hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (1.2 eq) in a minimal amount of water, then add ethanol (approx. 5-10 mL per gram of aminophenol). Stir until the KOH is fully dissolved.
-
Addition of Starting Material: To the stirred basic solution, add 2-amino-4-(trifluoromethyl)phenol (1.0 eq) portion-wise. Stir at room temperature for 15-20 minutes. The solution may change color.
-
Addition of CS₂: Cool the flask in an ice bath. Slowly add carbon disulfide (1.5 eq) dropwise to the reaction mixture over 30 minutes. Caution: The reaction may be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 75-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. If a precipitate (the potassium salt of the product) has formed, it can be collected by vacuum filtration.
-
Workup - Acidification: Transfer the reaction mixture (or the redissolved salt) to a beaker containing crushed ice. Slowly and with vigorous stirring, add 2M HCl until the solution is acidic (pH ~2-3, check with pH paper). A solid precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
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